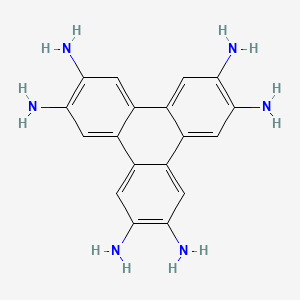

2,3,6,7,10,11-Hexaaminotriphenylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,6,7,10,11-Hexaaminotrifenileno es un compuesto orgánico con la fórmula molecular C18H18N6. Se caracteriza por su apariencia de sólido cristalino blanco y es conocido por su fuerte basicidad. Este compuesto no es soluble en agua pero puede disolverse en solventes orgánicos como cloroformo, dimetilsulfóxido (DMSO) y diclorometano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 2,3,6,7,10,11-Hexaaminotrifenileno se puede sintetizar mediante la reacción de trifenileno con amoníaco en presencia de un catalizador. La reacción generalmente implica calentar la mezcla bajo una atmósfera inerte para facilitar la formación del producto deseado .

Métodos de Producción Industrial: En entornos industriales, la producción de 2,3,6,7,10,11-Hexaaminotrifenileno a menudo involucra el uso de reactores a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización y el secado bajo vacío .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,3,6,7,10,11-Hexaaminotrifenileno experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes.

Reducción: Se puede reducir para formar aminas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos amino son reemplazados por otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean típicamente

Productos Principales:

Oxidación: Quinonas.

Reducción: Aminas.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

2,3,6,7,10,11-Hexaaminotrifenileno tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo químico e intermedio en la síntesis orgánica.

Biología: Sirve como bloque de construcción para la síntesis de moléculas biológicamente activas.

Medicina: Se está explorando su uso potencial en el desarrollo de fármacos y como intermedio farmacéutico.

Industria: Se utiliza en la producción de polímeros conductores y marcos metal-orgánicos (MOF) debido a sus fuertes propiedades donadoras de electrones .

Mecanismo De Acción

El mecanismo por el cual 2,3,6,7,10,11-Hexaaminotrifenileno ejerce sus efectos involucra su fuerte basicidad y capacidad para donar electrones. Este compuesto puede interactuar con varios objetivos moleculares, incluidos iones metálicos y moléculas orgánicas, a través de enlaces de coordinación y enlaces de hidrógeno. Estas interacciones facilitan su papel como catalizador y reactivo en varias reacciones químicas .

Compuestos Similares:

- 2,3,6,7,10,11-Hexaaminotrifenileno hexahidrocloruro

- Trifenileno-2,3,6,7,10,11-hexaamina

- 2,3,6,7,10,11-Hexaaminotrifenil hexahidrocloruro

Singularidad: 2,3,6,7,10,11-Hexaaminotrifenileno se destaca por su alta capacidad de donar electrones y su fuerte basicidad, lo que lo hace particularmente útil en la síntesis de materiales conductores y como reactivo en la síntesis orgánica .

Comparación Con Compuestos Similares

- 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride

- Triphenylene-2,3,6,7,10,11-hexaamine

- 2,3,6,7,10,11-Hexaaminotriphenyl hexahydrochloride

Uniqueness: this compound stands out due to its high electron-donating ability and strong basicity, making it particularly useful in the synthesis of conductive materials and as a reagent in organic synthesis .

Actividad Biológica

2,3,6,7,10,11-Hexaaminotriphenylene (HITP) is a synthetic organic compound with significant potential in various fields including materials science and medicinal chemistry. Characterized by its unique structure comprising six amine functional groups attached to a triphenylene core, HITP has been investigated for its biological activity and applications in catalysis and molecular interactions.

- Molecular Formula : C18H18N6

- Molecular Weight : 306.38 g/mol

- CAS Number : 1350518-27-2

HITP's structure allows for multiple interactions with biological macromolecules, such as proteins and nucleic acids. The presence of amine groups facilitates hydrogen bonding and π-stacking interactions, which are critical for biological activity.

Biological Activity Overview

Preliminary studies indicate that HITP may exhibit several biological activities:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, potentially affecting gene expression and cellular processes.

- Protein Binding : The amine groups can interact with proteins through hydrogen bonding, possibly influencing protein function or stability.

- Electrocatalytic Properties : Research has demonstrated that HITP can act as an electrocatalyst in oxygen reduction reactions (ORR), showcasing its utility in energy-related applications.

1. Electrocatalytic Activity

A study explored the use of Ni3(HITP)2 as an electrocatalyst for oxygen reduction in alkaline solutions. The findings indicated:

- High Activity : Ni3(HITP)2 exhibited competitive ORR activity compared to traditional non-platinum group metal electrocatalysts.

- Stability : The catalyst maintained structural integrity during prolonged electrochemical cycling.

| Parameter | Value |

|---|---|

| Turnover Frequency (TOF) for H2O2 production | 0.491 electrons [Ni3(HITP)2]−1 s−1 |

| Turnover Frequency (TOF) for H2O production | 0.466 electrons [Ni3(HITP)2]−1 s−1 |

These results highlight the potential of HITP derivatives in energy applications, particularly in fuel cells and electrolysers .

2. Coordination Chemistry

Research has examined the coordination properties of hexaaminotriphenylene on different metal surfaces. The studies revealed:

- Self-Assembly : HITP can self-assemble on surfaces like nickel-covered Cu(111), influencing surface chemistry and material properties.

- Ligand Behavior : HITP acts as a ligand in the formation of coordination frameworks, which can have implications in catalysis and materials design .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of HITP. Areas for future investigation include:

- In Vivo Studies : Assessing the effects of HITP on living organisms to determine its biocompatibility and therapeutic potential.

- Mechanistic Studies : Understanding how HITP interacts at the molecular level with DNA and proteins.

- Synthesis of Derivatives : Exploring modifications to enhance its biological activity or selectivity.

Propiedades

Fórmula molecular |

C18H18N6 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

triphenylene-2,3,6,7,10,11-hexamine |

InChI |

InChI=1S/C18H18N6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H,19-24H2 |

Clave InChI |

FXVCQLLAIUUIHJ-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.